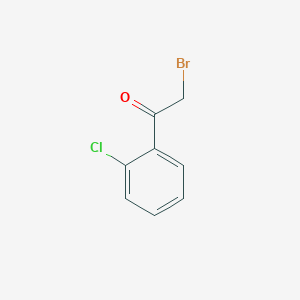
2-Bromo-2'-chloroacetophenone
Overview
Description
2-Bromo-2'-chloroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lacrimal Gland Studies : Exposure to 2-chloroacetophenone vapor was shown to cause rapid changes in the mouse exorbital lacrimal gland, indicating its potential use in studying glandular responses and recovery mechanisms (Berkley & Hazlett, 1987).
Nonlinear Optics : A computational study found that 2-Bromo-4-chloroacetophenone has a comparable first hyperpolarizability to similar derivatives, making it an interesting subject for future research in nonlinear optics (Panicker et al., 2009).
Antioxidant Effects : The antioxidant effect of 2-bromo-4'-nitroacetophenone, dependent on the insulin pathway, was demonstrated to extend the lifespan of C. elegans, suggesting its biological significance (Run-Xia Han, 2018).
Forensic Science : A study presented methods to differentiate and identify 2-chloroacetophenone, aiding in forensic science investigations (Ferslew et al., 1986).
Insecticidal Potential : A compound structurally related to 2-Bromo-2'-chloroacetophenone demonstrated potential as an insecticidal agent against Mythimna separata (Chun-long et al., 2003).
Green Chemistry : A green chemical synthesis method for Bromo-chloroacetophenone using water as a solvent was developed, highlighting its environmental friendliness (Zhang Zhi-ping, 2009).
Crystallography Studies : A Zeeman effect study on a single crystal of α-bromo-p-chloroacetophenone provided insights into crystal class, asymmetry parameter, and bond character (Ramakrishna et al., 1983).
Crystal Growth : Transparent, high-quality 2-bromo-4-chloroacetophenone crystals were grown using a slow evaporation solution growth technique, revealing their excellent solubility and efficiency in non-linear optical applications (Anbusrinivasan, 2021).
Biotransformation Studies : The marine fungus Aspergillus sydowii Ce19 demonstrated potential for the biotransformation of bromoacetophenone derivatives, producing various products without halohydrin formation (Rocha et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2’-chloroacetophenone. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Its reactivity can also be influenced by the presence of other chemicals and the conditions under which reactions are carried out.
Properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWWEVCLPKAQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370945 | |
| Record name | 2-Bromo-2'-chloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-66-8 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2'-chloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)

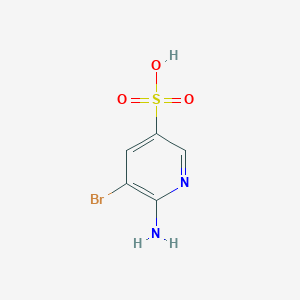

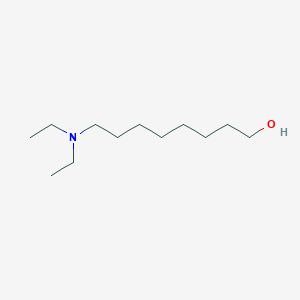
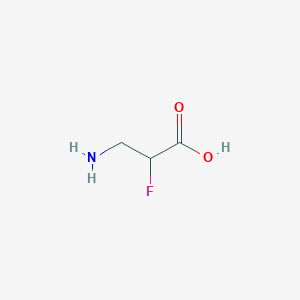

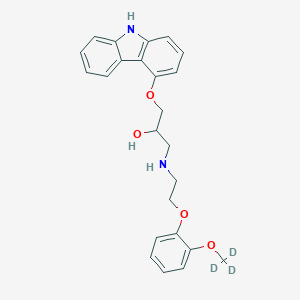
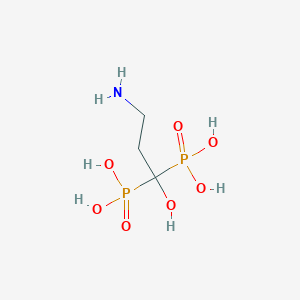

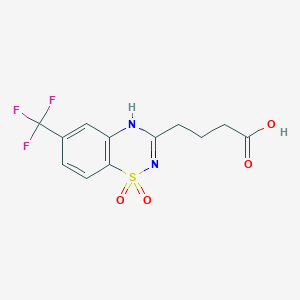

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)

